7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester

Organic Synthesis Building Block Quality Control

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester (C15H19BrO3) is a halogenated, α,β-unsaturated ester featuring a bromine atom at the α-position and a benzyloxy (BnO) protected alcohol at the opposite terminus of a seven-carbon chain. This precise combination of functional handles renders it a privileged intermediate for sequential derivatization, particularly in routes requiring orthogonal reactivity at both ends of the molecule.

Molecular Formula C15H19BrO3
Molecular Weight 327.21 g/mol
Cat. No. B8003844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester
Molecular FormulaC15H19BrO3
Molecular Weight327.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CCCCCOCC1=CC=CC=C1)Br
InChIInChI=1S/C15H19BrO3/c1-18-15(17)14(16)10-6-3-7-11-19-12-13-8-4-2-5-9-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3/b14-10-
InChIKeyGRAZQHDUWJXUQB-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester: A versatile α,β-unsaturated ester building block for procurement in medicinal chemistry and organic synthesis


7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester (C15H19BrO3) is a halogenated, α,β-unsaturated ester featuring a bromine atom at the α-position and a benzyloxy (BnO) protected alcohol at the opposite terminus of a seven-carbon chain . This precise combination of functional handles renders it a privileged intermediate for sequential derivatization, particularly in routes requiring orthogonal reactivity at both ends of the molecule. While the core structure is not extensively documented in primary literature, its utility is inferred from the well-established synthetic value of its constituent motifs: the α-bromo-α,β-unsaturated ester enables diverse cross-coupling and substitution chemistry, while the terminal benzyloxy group provides a masked hydroxyl for late-stage unmasking [1].

Why 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester cannot be interchanged with simple alkyl bromides or unprotected alcohols in complex synthetic sequences


Simple substitution with a generic alkyl bromide (e.g., 7-bromoheptanoate) or an unprotected alcohol (e.g., 7-hydroxy-hept-2-enoate) would compromise both synthetic efficiency and product purity in multi-step campaigns. The target compound uniquely integrates an α-bromo-α,β-unsaturated ester—a moiety with enhanced electrophilicity and tunable stereoelectronic properties compared to saturated alkyl bromides—with a protected alcohol that is stable to a wide range of reaction conditions . This orthogonal reactivity profile is absent in simpler analogs; for example, a saturated bromo ester would require harsher conditions for cross-coupling, while an unprotected alcohol would necessitate additional protecting group manipulations that add steps and reduce overall yield [1].

Quantitative Evidence for 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester: Verified Purity, Structural Integrity, and Reactivity Class Benchmarks


Commercial Purity Verification: 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester Demonstrates >95% Purity by Vendor Specification

The compound is commercially available with a specified minimum purity of >95% . This quantitative purity threshold is critical for minimizing impurities in subsequent reaction steps, thereby reducing the need for extensive purification and improving overall synthetic economy. While not a direct head-to-head comparison, this represents a benchmark for procurement decisions; alternative sources or less-characterized analogs may lack this explicit purity guarantee.

Organic Synthesis Building Block Quality Control

Storage and Handling: Defined Stability Parameters for 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester

Vendor specifications indicate that this compound should be stored at 0°C . This specific temperature recommendation implies sensitivity to thermal degradation or moisture, a handling characteristic that distinguishes it from more robust saturated esters. Proper storage is essential for maintaining the integrity of both the α-bromo-α,β-unsaturated ester and the benzyloxy protecting group.

Chemical Stability Storage Conditions Procurement

Molecular Weight Confirmation: Accurate Mass of 327.22 g/mol for 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester

The reported molecular weight for this compound is 327.22 g/mol, as documented by multiple sources . This precise value, differing significantly from closely related analogs (e.g., a saturated bromo heptanoate methyl ester has a molecular weight of 223.11 g/mol [1]), allows for unambiguous identification via mass spectrometry and ensures correct stoichiometric calculations in synthetic planning.

Analytical Chemistry Compound Identification Quality Assurance

Procurement-Driven Applications for 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester in Medicinal Chemistry and Advanced Organic Synthesis


Divergent Synthesis of Drug-like Scaffolds via Sequential Derivatization

The α-bromo-α,β-unsaturated ester moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to install aryl or vinyl groups at the α-position [1]. Following this, the terminal benzyloxy group can be selectively deprotected under mild hydrogenolysis conditions to reveal a free hydroxyl, which can then be further functionalized (e.g., alkylated, acylated, or oxidized). This sequential, orthogonal reactivity allows for the rapid construction of diverse molecular architectures from a single, commercially available building block.

Synthesis of Bifunctional Linkers for Bioconjugation and PROTAC Development

The combination of a masked hydroxyl and an electrophilic α,β-unsaturated ester makes this compound an ideal precursor for heterobifunctional linkers. The α-bromo group can be used to attach the linker to one payload (e.g., an E3 ligase ligand via cross-coupling), while the deprotected benzyloxy-derived alcohol can be activated (e.g., as a leaving group or NHS ester) for conjugation to a second payload (e.g., a target protein ligand). This controlled, stepwise functionalization is crucial for the precise assembly of complex bioconjugates and PROTAC molecules.

Preparation of Functionalized Building Blocks for Natural Product Synthesis

The compound serves as a versatile precursor for constructing key fragments of natural products containing 1,5-diol or 1,5-amino alcohol motifs. For example, the α,β-unsaturated ester can undergo conjugate addition with an amine to introduce nitrogen functionality, while the terminal benzyloxy group can be unmasked and oxidized to an aldehyde or carboxylic acid for further chain elongation. This strategic use of orthogonal reactivity aligns with the convergent synthetic strategies often employed in total synthesis campaigns.

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